molecular formula C24H32Cl4N6O4Zn B12686296 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) CAS No. 71230-74-5

2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-)

Cat. No.: B12686296
CAS No.: 71230-74-5
M. Wt: 675.7 g/mol
InChI Key: KARMBQQTBZAHPH-UHFFFAOYSA-J
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Description

The compound 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium; tetrachlorozinc(2-) is a diazonium salt complexed with a tetrachlorozinc counterion. Diazonium salts are highly reactive intermediates in organic synthesis, often used in aryl coupling reactions, dye production, and polymer chemistry. The pyrrolidine and methoxy substituents on the benzenediazonium core likely enhance solubility and stabilize the diazonium group, while the tetrachlorozinc(2−) counterion contributes to its crystalline structure and reactivity.

Properties

CAS No.

71230-74-5

Molecular Formula

C24H32Cl4N6O4Zn

Molecular Weight

675.7 g/mol

IUPAC Name

2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-)

InChI

InChI=1S/2C12H16N3O2.4ClH.Zn/c2*1-16-11-8-10(15-5-3-4-6-15)12(17-2)7-9(11)14-13;;;;;/h2*7-8H,3-6H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

KARMBQQTBZAHPH-UHFFFAOYSA-J

Canonical SMILES

COC1=CC(=C(C=C1[N+]#N)OC)N2CCCC2.COC1=CC(=C(C=C1[N+]#N)OC)N2CCCC2.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 2,5-dimethoxy-4-pyrrolidin-1-ylbenzene followed by the reaction with zinc chloride to form the tetrachlorozincate salt. The reaction conditions often require low temperatures to stabilize the diazonium ion and prevent decomposition. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

2,5-Dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.

    Coupling Reactions: It can participate in azo coupling reactions to form azo compounds, which are useful in dye synthesis.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include nucleophiles like hydroxide ions, amines, and phenols.

Scientific Research Applications

2,5-Dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) involves its ability to form reactive intermediates that can interact with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function and cellular pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) Structural and Functional Analogues

Tetrachlorozinc(II) Phthalocyanines Synthesis: Prepared via solvent-free, one-pot methods, as described in . Solubility: Insoluble in water and common organic solvents (ethanol, chloroform) but highly soluble in N-methyl-2-pyrrolidinone (NMP) and concentrated sulfuric acid . Color: Exhibits a greenish-brown tinge, distinct from other bluish-green tetrachlorometal phthalocyanines . Property 2,5-Dimethoxy-4-pyrrolidin-1-ylbenzenediazonium; Tetrachlorozinc(2−) (Inferred) Tetrachlorozinc(II) Phthalocyanine Typical Diazonium Salts (General) Solubility Likely soluble in NMP, DMF, DMSO (based on counterion) Soluble in NMP, H₂SO₄; insoluble in H₂O Often water-soluble (e.g., aryl diazonium chlorides) Thermal Stability Unknown Stable under synthesis conditions Thermally unstable (decompose >0°C) Applications Potential for dye/polymer synthesis Catalysis, pigments Coupling reactions, azo dyes

Heterocyclic Diazonium Derivatives

  • highlights heterocyclic compounds with coumarin and benzodiazepine motifs (e.g., 4g , 4h ). These are structurally distinct but share reactivity with diazonium salts in forming complex heterocycles.

(b) Reactivity and Stability

  • Tetrachlorozinc(2−) Counterion : Likely stabilizes the diazonium group via ionic interactions, similar to how zinc phthalocyanines stabilize their macrocyclic structure .
  • Pyrrolidine Substituent : Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), analogous to NMP’s role in dissolving tetrachlorozinc phthalocyanines .

(c) Limitations of Current Data

  • No direct studies on the target compound’s spectral data (e.g., NMR, UV-Vis) or decomposition kinetics.
  • Comparisons rely on extrapolation from structurally related systems (e.g., diazonium salts, zinc complexes).

Biological Activity

2,5-Dimethoxy-4-pyrrolidin-1-ylbenzenediazonium; tetrachlorozinc(2-) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various psychoactive substances and may exhibit significant interactions with biological systems, particularly through its action on serotonin receptors.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H24Cl4N6O4Zn\text{C}_{18}\text{H}_{24}\text{Cl}_{4}\text{N}_{6}\text{O}_{4}\text{Zn}

This indicates that it contains multiple functional groups that may influence its pharmacological properties.

Research indicates that compounds similar to 2,5-dimethoxy derivatives often act as agonists at the 5-HT2A serotonin receptor. This receptor is implicated in various neurological processes and is a target for drugs treating mood disorders and schizophrenia. The specific activity of 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium on this receptor remains to be fully elucidated, but it is hypothesized to modulate neurotransmitter release and influence neuroplasticity.

In Vitro Studies

Recent studies have demonstrated that related compounds exhibit significant anti-inflammatory properties. For instance, 2,5-dimethoxy-4-iodoamphetamine (DOI), a close analogue, has been shown to inhibit tumor necrosis factor-alpha (TNF-α) at picomolar concentrations, suggesting potential therapeutic applications in conditions characterized by chronic inflammation such as rheumatoid arthritis and Alzheimer's disease .

Case Studies

A notable case involved the administration of DOI in animal models where it significantly reduced ethanol intake and preference in rats. This suggests that compounds within this class may have applications in treating alcohol use disorders by modulating reward pathways associated with alcohol consumption .

Table: Receptor Binding Affinities of Related Compounds

CompoundReceptor TypeK_i (nM)Activity
DOI5-HT2A0.68Partial Agonist
DOI5-HT2C2.38Full Agonist
DOITNF-α<1Inhibitor

These findings highlight the potency of related compounds in modulating receptor activity, which may extend to 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium.

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